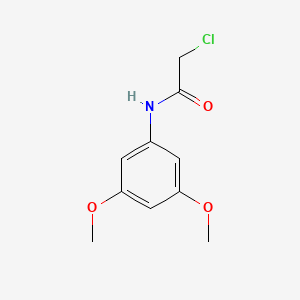

2-chloro-N-(3,5-dimethoxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-14-8-3-7(12-10(13)6-11)4-9(5-8)15-2/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFXUKHPQCSRPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367893 | |

| Record name | 2-chloro-N-(3,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66932-96-5 | |

| Record name | 2-chloro-N-(3,5-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(3,5-dimethoxyphenyl)acetamide: Properties, Synthesis, and Biological Potential

This guide provides a comprehensive technical overview of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. Drawing from established principles and field-proven insights, this document delves into the molecule's fundamental properties, a detailed synthesis protocol, and its potential biological applications, with a focus on its antimicrobial characteristics.

Core Molecular Characteristics

This compound is an aromatic amide characterized by a chloroacetamide group attached to a 3,5-dimethoxyphenyl ring. This substitution pattern is crucial for its chemical reactivity and biological activity.

Physicochemical and Computed Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs. These computed values provide a strong foundation for experimental design and handling.

| Property | Value | Source |

| CAS Number | 66932-96-5 | PubChem[1] |

| Molecular Formula | C₁₀H₁₂ClNO₃ | PubChem[1] |

| Molecular Weight | 229.66 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | COC1=CC(=CC(=C1)NC(=O)CCl)OC | PubChem[1] |

| Computed LogP | 1.7 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 47.6 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bonds | 4 | PubChem[1] |

digraph "2-chloro-N-(3,5-dimethoxyphenyl)acetamide_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,0.3!"]; O1 [label="O", pos="-1.5,1.2!"]; C2 [label="C", pos="-2.1,-0.6!"]; Cl1 [label="Cl", pos="-3.4,-0.3!"]; C3 [label="C", pos="1.2,0.3!"]; C4 [label="C", pos="1.5,1.6!"]; C5 [label="C", pos="2.8,1.9!"]; C6 [label="C", pos="3.8,0.9!"]; C7 [label="C", pos="3.5,-0.4!"]; C8 [label="C", pos="2.2,-0.7!"]; O2 [label="O", pos="4.5,-1.3!"]; C9 [label="C", pos="5.5,-0.9!"]; O3 [label="O", pos="3.1,3.2!"]; C10 [label="C", pos="4.1,3.5!"]; H1[label="H", pos="-0.2,-0.8!"];

// Bonds N1 -- C1 [len=1.2]; C1 -- O1 [style=double, len=1.2]; C1 -- C2 [len=1.2]; C2 -- Cl1 [len=1.2]; N1 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C7 [len=1.2]; C7 -- C8 [len=1.2]; C8 -- C3 [len=1.2]; C7 -- O2 [len=1.2]; O2 -- C9 [len=1.2]; C5 -- O3 [len=1.2]; O3 -- C10 [len=1.2]; N1 -- H1[len=1.2];

// Aromatic ring C3 -- C4 [style=double, len=1.2]; C5 -- C6 [style=double, len=1.2]; C7 -- C8 [style=double, len=1.2]; }

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound is reliably achieved through the chloroacetylation of 3,5-dimethoxyaniline. This method is a standard and efficient way to form the amide bond.[2][3]

Conceptual Workflow

The synthesis is a direct acylation reaction where the nucleophilic amine (3,5-dimethoxyaniline) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-aryl chloroacetamides.[2][4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethoxyaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.

-

Addition of Reagent: Cool the mixture to 0°C in an ice bath. Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution. Maintain the temperature below 5°C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the two protons of the chloromethyl group (Cl-CH₂).- A singlet for the six protons of the two methoxy groups (2 x OCH₃).- Aromatic proton signals corresponding to the 3,5-disubstituted phenyl ring.- A broad singlet for the amide proton (N-H). |

| ¹³C NMR | - A signal for the chloromethyl carbon.- A signal for the carbonyl carbon of the amide.- Signals for the methoxy carbons.- Aromatic carbon signals, with distinct shifts for the substituted and unsubstituted positions on the phenyl ring. |

| IR Spectroscopy | - A characteristic N-H stretching vibration (around 3300 cm⁻¹).- A strong C=O stretching vibration of the amide (around 1670 cm⁻¹).- C-O stretching vibrations for the methoxy groups.- C-Cl stretching vibration. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate ratio of 3:1, which is characteristic of a molecule containing one chlorine atom. |

Biological Activity and Mechanism of Action

Derivatives of chloroacetamide are recognized for their broad-spectrum biological activities, most notably as antimicrobial agents.[2][5]

Antimicrobial Potential

Studies on various N-substituted chloroacetamides have demonstrated significant antibacterial and antifungal properties.[2][5] The antimicrobial efficacy is often attributed to the presence of the α-chloro group, which is crucial for the molecule's biological activity.[6] This class of compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Proposed Mechanism of Action

The primary mechanism of action for chloroacetamide derivatives is believed to involve the alkylation of essential biomolecules within the microbial cell. The electrophilic carbon of the chloromethyl group can react with nucleophilic residues in proteins, particularly the sulfhydryl groups of cysteine residues in enzymes.[7] This covalent modification can lead to the inactivation of critical enzymes, disruption of cellular processes, and ultimately, cell death.

Some studies on related compounds suggest that a potential target could be penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[6] Alkylation of these enzymes would disrupt cell wall integrity, leading to cell lysis.

Caption: Proposed mechanism of antimicrobial action.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with significant potential for further investigation, particularly in the field of antimicrobial drug discovery. Its straightforward synthesis and the established biological activity of the chloroacetamide class make it an attractive scaffold for the development of new therapeutic agents. Future research should focus on obtaining detailed experimental data for this specific compound, including its antimicrobial spectrum and potency (e.g., Minimum Inhibitory Concentration values). Further studies to elucidate its precise mechanism of action and to evaluate its in vivo efficacy and safety profile are also warranted.

References

-

Katke, S.A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. Available at: [Link]

-

Çoban, V., et al. (2024). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem Compound Summary for CID 2303719. Retrieved from [Link]

-

Kolesnichenko, I., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(19), 6296. Available at: [Link]

-

Yalçın, S., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10588-10601. Available at: [Link]

-

PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. PubChem Compound Summary for CID 28667. Retrieved from [Link]

-

Kinjo, T., et al. (2011). PDB-scale analysis of known and putative ligand-binding sites with structural sketches. Proteins: Structure, Function, and Bioinformatics, 79(7), 2075-2089. Available at: [Link]

-

de Almeida, G. G., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3949. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 2891-2915. Available at: [Link]

-

RCSB PDB. (n.d.). 5OTU: Extracellular domain of GLP-1 receptor in complex with GLP-1 variant Ala8Hcs/Thr11Hcs. RCSB Protein Data Bank. Retrieved from [Link]

-

RCSB PDB. (n.d.). Ligands. RCSB Protein Data Bank. Retrieved from [Link]

-

PDBe. (2020, April 13). Mol* at PDBe - Viewing ligand binding sites [Video]. YouTube. Retrieved from [Link]

-

Johnson, Z. L., & Lang, M. J. (2022). Interactive Analysis of Functional Residues in Protein Families. Journal of Molecular Biology, 434(13), 167610. Available at: [Link]

-

Al-Zahrani, F. M., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 7(30), 26369-26379. Available at: [Link]

-

An, J., & Totrov, M. (2007). Exploring the Composition of Protein-Ligand Binding Sites on a Large Scale. PLoS Computational Biology, 3(9), e181. Available at: [Link]

-

PDBe. (2023, October 19). Finding and interpreting protein structure and function data using PDBe KB [Video]. YouTube. Retrieved from [Link]

-

MolSSI Education. (n.d.). Visualizing the Binding Site of a Protein-Ligand Complex. MolSSI Education Resources. Retrieved from [Link]

- Google Patents. (n.d.). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.

-

RCSB PDB. (n.d.). 5TUD: Structural Insights into the Extracellular Recognition of the Human Serotonin 2B Receptor by an Antibody. RCSB Protein Data Bank. Retrieved from [Link]

-

Shaaban, H. G. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4), 1-8. Available at: [Link]

-

RCSB PDB. (n.d.). Identifiers in PDB. RCSB Protein Data Bank. Retrieved from [Link]

Sources

- 1. This compound | C10H12ClNO3 | CID 2303719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsr.info [ijpsr.info]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-chloro-N-(3,5-dimethoxyphenyl)acetamide: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential biological significance of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to deliver a self-validating and authoritative resource.

Introduction: Unveiling the Molecular Architecture

This compound, with the Chemical Abstracts Service (CAS) registry number 66932-96-5, is an aromatic acetamide derivative.[1] Its molecular structure is characterized by a central acetamide linkage, where the nitrogen atom is substituted with a 3,5-dimethoxyphenyl group, and the acetyl moiety bears a chlorine atom at the alpha-carbon. This unique combination of a reactive chloroacetyl group and an electron-rich dimethoxy-substituted phenyl ring bestows upon it specific chemical properties and potential for further synthetic elaboration and biological activity.

The core structure consists of a planar phenyl ring, which influences the overall conformation of the molecule. The presence of two methoxy groups at the meta positions of the phenyl ring increases its electron density and potential for hydrogen bonding interactions. The amide functionality introduces a polar region capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The α-chloro substituent is a key reactive site, making the molecule a valuable intermediate for the synthesis of more complex derivatives through nucleophilic substitution reactions.[2]

Table 1: Key Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClNO₃ |

| Molecular Weight | 229.66 g/mol |

| CAS Number | 66932-96-5 |

| IUPAC Name | This compound |

| Topological Polar Surface Area | 47.6 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| LogP (Predicted) | 1.7 |

Strategic Synthesis: The N-Acylation Pathway

The synthesis of this compound is most efficiently achieved through the N-acylation of 3,5-dimethoxyaniline with chloroacetyl chloride.[3] This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

The causality behind this experimental choice lies in the high reactivity of chloroacetyl chloride as an acylating agent and the availability of the starting aniline derivative.[4] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, thereby driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Materials:

-

3,5-Dimethoxyaniline

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or pyridine (as a base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxyaniline (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Addition of Base: To the stirred solution, add triethylamine or pyridine (1.1 equivalents).

-

Acylation: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5°C. The formation of a precipitate (the hydrochloride salt of the base) is typically observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a solid.

Structural Elucidation and Characterization

The definitive identification and purity assessment of the synthesized compound rely on a combination of spectroscopic techniques. The expected data from these analyses are summarized below, based on typical values for analogous compounds.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| ~8.0-8.5 | Singlet |

| ~6.8 | Singlet |

| ~6.3 | Singlet |

| ~4.2 | Singlet |

| ~3.8 | Singlet |

Note: Predicted chemical shifts can vary depending on the solvent and prediction software used.[7][8][9]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Frequencies [6][10][11]

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| ~3300-3400 | N-H Stretch | Amide |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂ & CH₃) |

| ~1670-1690 | C=O Stretch | Amide (Amide I band) |

| ~1590-1610 & ~1450-1470 | C=C Stretch | Aromatic Ring |

| ~1520-1550 | N-H Bend | Amide (Amide II band) |

| ~1200-1250 | C-O Stretch | Aryl Ether |

| ~750-800 | C-Cl Stretch | Alkyl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 229/231 (in ~3:1 ratio) | [M]⁺, Molecular ion peak (presence of Cl) |

| 184 | [M - CH₂Cl]⁺ |

| 153 | [C₈H₉O₂N]⁺ |

| 138 | [C₇H₆O₂N]⁺ |

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.[12][13]

Potential Biological Activity: A Focus on Antimicrobial Properties

While specific biological studies on this compound are not extensively reported in the literature, the broader class of N-substituted chloroacetamides and related acetamide derivatives has demonstrated significant antimicrobial activity.[14][15][16][17]

The proposed mechanism of action for the antimicrobial effects of many chloroacetamide compounds involves the alkylation of essential biomolecules within the microbial cell. The electrophilic α-carbon of the chloroacetyl group can react with nucleophilic residues, such as the thiol groups of cysteine in enzymes, leading to the inactivation of these proteins and subsequent disruption of vital cellular processes.[18]

Caption: Proposed mechanism of antimicrobial action for chloroacetamide derivatives.

Given these precedents, it is plausible that this compound could exhibit antibacterial and/or antifungal properties. Further screening and mechanistic studies are warranted to explore this potential.

Conclusion and Future Directions

This technical guide has provided a detailed framework for the synthesis, characterization, and potential application of this compound. The straightforward N-acylation synthesis makes it an accessible compound for further investigation. While its specific biological activities remain to be fully elucidated, the established antimicrobial potential of the chloroacetamide class of compounds suggests that this molecule could be a valuable lead structure in the development of new therapeutic agents. Future research should focus on the experimental determination of its spectral data, a thorough evaluation of its antimicrobial spectrum, and studies to elucidate its precise mechanism of action.

References

-

Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 488-497. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Goyal, A., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. [Link]

-

Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2303719, this compound. PubChem. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Various Authors. (n.d.). A guide to 13C NMR chemical shift values. Compound Interest. [Link]

- Xian Modern Chemistry Research Institute. (2014). Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.

Sources

- 1. This compound | C10H12ClNO3 | CID 2303719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ijpsr.info [ijpsr.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 9. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the compound 2-chloro-N-(3,5-dimethoxyphenyl)acetamide. While direct experimental evidence for this specific molecule is limited in publicly accessible literature, this document synthesizes findings from structurally related chloroacetamide-containing compounds to propose and detail putative biological activities. The primary focus is on its potential as an anticancer agent, exploring mechanisms such as the induction of ferroptosis, apoptosis, and cell cycle arrest. Furthermore, potential antimicrobial properties are considered. This guide is intended to serve as a foundational resource for researchers, offering not just a review of existing knowledge on related molecules, but also detailed, field-proven experimental protocols to rigorously investigate the bioactivity of this compound.

Introduction and Chemical Properties

This compound is a synthetic organic compound featuring a chloroacetamide functional group attached to a dimethoxyphenyl ring.[1] The chloroacetamide moiety is a known electrophile, capable of reacting with nucleophilic residues in biological macromolecules, most notably cysteine thiols. This reactivity is a cornerstone of the biological activity of many related compounds.

Chemical Structure:

The presence of the dimethoxy-substituted phenyl ring can significantly influence the compound's lipophilicity, cell permeability, and specific interactions with biological targets.

Postulated Mechanisms of Action: Insights from Related Compounds

Based on the broader class of chloroacetamides and structurally similar molecules, several potential mechanisms of action for this compound can be hypothesized.

Induction of Ferroptosis

A compelling study has demonstrated that compounds containing a cysteine-reactive chloro-N-acetamide electrophile can induce a form of regulated cell death known as ferroptosis.[2] This process is characterized by iron-dependent lipid peroxidation. It is proposed that the chloroacetamide moiety covalently modifies and inhibits key proteins involved in the antioxidant response, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[2] This presents a primary and highly plausible mechanism of action for this compound.

Anticancer Activity via Apoptosis and Cell Cycle Arrest

Derivatives of chloroacetamide have been investigated for their potential as anticancer agents.[3][4] Preliminary studies on related compounds have indicated cytotoxicity against various cancer cell lines, including pancreatic cancer.[3] The underlying mechanisms are often multifactorial, but frequently involve the induction of apoptosis (programmed cell death) and/or arrest of the cell cycle.

-

Apoptosis Induction: Chloroacetamide-containing compounds may trigger either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptotic pathways.[5][6] This can involve the activation of caspases, a family of proteases that execute the apoptotic program.[7]

-

Cell Cycle Arrest: Disruption of the normal progression of the cell cycle is a common mechanism for anticancer agents.[8][9][10][11] Compounds may cause arrest at various checkpoints (e.g., G1, S, or G2/M), preventing cancer cell proliferation.

A related compound, 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine (RX-5902), has demonstrated potent growth inhibition in various human cancer cell lines by interfering with the β-catenin pathway through p68 RNA helicase. This highlights the potential for the 3,5-dimethoxyphenyl moiety to direct the molecule to specific protein targets.

Antimicrobial Activity

Substituted chloroacetamides have also been synthesized and evaluated for their antimicrobial properties, showing potential as antibacterial and antifungal agents.[12] The proposed mechanism involves the degradation of sulfhydryl-containing enzymes and amino acids within the microorganisms, leading to a loss of intracellular material and decreased nutrient absorption.[13]

Proposed Experimental Workflows for Mechanistic Elucidation

To validate the hypothesized mechanisms of action for this compound, a series of well-established in vitro assays are recommended.

Workflow for Investigating Ferroptosis Induction

Caption: Experimental workflow for investigating the induction of ferroptosis.

Workflow for Investigating Apoptosis and Cell Cycle Arrest

Caption: Workflow for apoptosis and cell cycle analysis.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Treatment and Harvesting: Treat cells as in the apoptosis assay.

-

Fixation: Fix the harvested cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of data that could be generated from the proposed experiments, providing a template for data presentation.

| Assay | Cell Line | Parameter | Value (Hypothetical) |

| Cell Viability | MCF-7 | IC50 (48h) | 15 µM |

| HT-1080 | IC50 (48h) | 10 µM | |

| Apoptosis | MCF-7 | % Apoptotic Cells | 45% |

| Cell Cycle | MCF-7 | % G2/M Arrest | 60% |

| Ferroptosis | HT-1080 | Lipid ROS Fold Change | 5-fold |

Conclusion and Future Directions

This compound is a compound with significant, albeit underexplored, therapeutic potential. Based on the reactivity of its chloroacetamide moiety and the biological activities of structurally related molecules, it is strongly hypothesized to function as an anticancer and/or antimicrobial agent. The proposed primary mechanisms include the induction of ferroptosis, apoptosis, and cell cycle arrest.

The experimental workflows and protocols detailed in this guide provide a robust framework for elucidating the precise mechanism of action of this compound. Future in vivo studies using xenograft models would be a critical next step following in vitro validation to assess the therapeutic efficacy and safety profile of this compound.

References

-

Çoban, V., Çankaya, N., & Yalçın Azarkan, S. (2024). New oxomethacrylate and acetamide: synthesis, characterization, and their computational approaches: molecular docking, molecular dynamics, and ADME analyses. Drug and Chemical Toxicology, 1-13. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2303719, this compound. Retrieved from [Link].

-

Özdemir, Ü., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

-

Matiichuk, V., et al. (2021). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. MDPI. [Link]

-

Acikbas, Y., et al. (2016). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28667, 2-chloro-N-(3-methoxyphenyl)acetamide. Retrieved from [Link].

-

Wang, Y., et al. (2018). 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells. PubMed. [Link]

-

Patel, K., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

Tole, M., et al. (2024). (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. MDPI. [Link]

-

Phetsakhon, C., et al. (2022). Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines. PubMed. [Link]

-

González-Cortazar, M., et al. (2023). Ballota hirsuta Benth Arrests the Cell Cycle, Induces Apoptosis and Inhibits the Invasion of MCF-7 and MDA-MB-231 Cell Lines in 2D and 3D Models. MDPI. [Link]

-

Gewirtz, D. A. (2008). Chemotherapeutic Approaches for Targeting Cell Death Pathways. PMC - NIH. [Link]

-

Wang, Y., et al. (2020). Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer. Frontiers. [Link]

-

Singh, R., et al. (2023). Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. PMC. [Link]

-

Wu, J., et al. (2021). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). ResearchGate. [Link]

-

Weickert, P., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. PMC. [Link]

-

D'Arcy, M. (2019). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. PMC - NIH. [Link]

-

Lee, H., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. PubMed. [Link]

-

Padhariya, K. N., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. PubMed. [Link]

Sources

- 1. This compound | C10H12ClNO3 | CID 2303719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- | 80364-71-2 | Benchchem [benchchem.com]

- 4. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemotherapeutic Approaches for Targeting Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]

- 12. ijpsr.info [ijpsr.info]

- 13. researchgate.net [researchgate.net]

Introduction: Unveiling the Bio-Potential of a Substituted Chloroacetamide

An In-depth Technical Guide to the Potential Biological Activity of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide

This compound is a chemical entity belonging to the broad and functionally diverse class of chloroacetamide compounds. Its structure, characterized by a reactive chloroacetamide "warhead" and a dimethoxy-substituted phenyl ring, suggests a high potential for biological activity. The chloroacetamide moiety is a known electrophile, capable of alkylating biological nucleophiles, while the N-phenyl substituent dictates the molecule's physicochemical properties such as lipophilicity, cellular uptake, and target specificity.[1] This guide synthesizes current knowledge on the chloroacetamide class to project the likely biological activities of this compound, detailing the underlying mechanisms, proposing robust experimental validation protocols, and outlining future research trajectories for drug development and agricultural science professionals.

Herbicidal Activity: A Primary Mode of Action

The most well-documented biological activity for the chloroacetamide class is herbicidal efficacy against annual grasses and certain broadleaf weeds.[2] This activity stems from a highly specific and potent mechanism of action.

Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary herbicidal target of chloroacetamides is the inhibition of the microsomal elongase system responsible for the biosynthesis of very-long-chain fatty acids (VLCFAs)—fatty acids with more than 18 carbon atoms.[2][3]

-

The Critical Role of VLCFAs: VLCFAs are essential components for plant survival. They are precursors for lipids, waxes (cuticular integrity), and suberin, and are vital for membrane stability and function.[3] Disruption of their synthesis leads to a cascade of metabolic failures, ultimately causing plant death.

-

Molecular Target and Interaction: The specific target is the condensing enzyme, VLCFA synthase, which catalyzes the initial step in the fatty acid elongation cycle.[3] The chloroacetamide moiety acts as an alkylating agent, forming an irreversible covalent bond with the thiol group (-SH) of a critical cysteine residue within the enzyme's active site.[4] This covalent modification permanently inactivates the enzyme, halting VLCFA production. This represents the first direct evidence of the primary common target for these herbicides.[4] While other condensing enzymes like chalcone synthase can also be affected, the sensitivity varies significantly between enzymes and inhibitor structures.[3][4]

Experimental Protocol: In Vitro VLCFA Elongase Inhibition Assay

This cell-free assay directly measures the inhibitory effect of a compound on VLCFA synthesis using isolated plant microsomes.[3][5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on VLCFA elongase activity.

Methodology:

-

Microsome Isolation:

-

Homogenize young plant tissue (e.g., 3-day-old leek seedlings) in a cold extraction buffer (e.g., 0.1 M potassium phosphate pH 7.5, 0.5 M sucrose, 1 mM EDTA, 1 mM DTT).

-

Perform differential centrifugation: a low-speed spin (e.g., 10,000 x g) to pellet cell debris, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable assay buffer and determine protein concentration (e.g., Bradford assay).

-

-

Elongase Assay:

-

Prepare reaction mixtures in microcentrifuge tubes containing:

-

Assay Buffer (e.g., 0.1 M potassium phosphate pH 7.2).

-

Cofactors: NADPH, NADH.

-

Primer Substrate: Acyl-CoA (e.g., C18-CoA, C20-CoA).

-

Radiolabeled Precursor: [¹⁴C]Malonyl-CoA.

-

Test Compound: this compound at various concentrations (dissolved in DMSO, with a vehicle control).

-

-

Initiate the reaction by adding the microsomal protein preparation.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a strong base (e.g., 25% KOH in methanol) and heat to saponify the lipids.

-

Acidify the mixture (e.g., with HCl) and extract the resulting free fatty acids into an organic solvent (e.g., hexane).

-

-

Analysis and Quantification:

-

Separate the extracted fatty acids by chain length using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quantify the amount of radiolabel incorporated into VLCFAs (>C18) using a scintillation counter or phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the inhibition curve and determine the IC₅₀ value using non-linear regression analysis.

-

Antifungal and Antimicrobial Potential

Beyond herbicidal action, numerous N-aryl chloroacetamides exhibit significant antifungal and antibacterial properties, suggesting a second major avenue of biological activity for this compound.[6][7] For instance, the closely related analogue 2-chloro-N-phenylacetamide is effective against fluconazole-resistant Candida species and Aspergillus flavus, demonstrating both fungicidal and anti-biofilm capabilities.[8][9][10]

Potential Mechanisms of Antifungal Action

The precise antifungal mechanism can vary but likely leverages the same core chemical reactivity of the chloroacetamide group.

-

Enzyme Alkylation: The primary mechanism is likely the non-specific alkylation and inactivation of essential fungal enzymes containing reactive cysteine residues.[11][12] This broad disruption of cellular machinery can lead to cell death.

-

Membrane Interaction: Some analogues are proposed to act by binding to ergosterol, a key component of the fungal cell membrane, leading to membrane disruption.[10]

-

Inhibition of DNA Synthesis: A potential secondary mechanism involves the inhibition of enzymes critical for DNA synthesis, such as thymidylate synthase.[10]

-

Biofilm Disruption: Chloroacetamides can both prevent the formation of new fungal biofilms and disrupt established ones, a critical activity for combating persistent infections.[8][9]

It is noteworthy that for 2-chloro-N-phenylacetamide, the mechanism does not appear to involve cell wall damage or direct binding to ergosterol in Candida species, indicating that the primary mode of action may differ between fungal species or that multiple mechanisms are at play.[8][9][13]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This standard method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To quantify the antifungal activity of this compound against relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus).

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold serial dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a standardized suspension of fungal cells or conidia in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final specified concentration (e.g., 0.5–2.5 x 10³ cells/mL).

-

Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (fungi in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth compared to the positive control. This can also be determined spectrophotometrically by measuring absorbance.

-

MFC Determination (Optional): To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar after further incubation.

Potential Therapeutic Activity: Cytotoxicity and Oxidative Stress

The inherent reactivity of the chloroacetamide group also imparts potential for therapeutic applications, particularly in oncology, where cytotoxicity is a desired outcome.

Mechanism: Induction of Oxidative Stress and Apoptosis

Chloroacetamides can be toxic to eukaryotic cells, including mammalian cells, through mechanisms that disrupt cellular redox balance.[14]

-

Alkylation of Glutathione (GSH): Chloroacetamides are known alkylating agents that can react with and deplete intracellular glutathione (GSH), a critical antioxidant.[11][14]

-

ROS Generation: The depletion of GSH compromises the cell's ability to neutralize reactive oxygen species (ROS). This leads to an accumulation of ROS, resulting in oxidative stress.[14]

-

Cellular Damage and Apoptosis: Elevated ROS levels cause widespread damage to lipids, proteins, and DNA. This damage can activate signaling pathways (e.g., MAPK/ERK) that trigger programmed cell death, or apoptosis, effectively killing the cell.[14]

This mechanism suggests that this compound could be investigated as a potential anticancer agent, although selectivity for cancer cells over healthy cells would be a critical factor to evaluate.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14][15]

Objective: To determine the IC₅₀ of this compound in a selected cancer cell line (e.g., HepG2, A431) and a non-cancerous control cell line (e.g., HaCaT).

Methodology:

-

Cell Culture and Seeding: Culture the desired cell lines under standard conditions. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (DMSO) and untreated controls.

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Summary of Potential Biological Activities and Future Directions

This compound is a molecule with significant, multi-faceted biological potential rooted in the electrophilic nature of its chloroacetamide group.

| Potential Activity | Primary Mechanism | Key Molecular Target(s) | Proposed Application |

| Herbicidal | Inhibition of fatty acid elongation | VLCFA Synthase (Condensing Enzyme) | Agriculture (Weed Control) |

| Antifungal | Enzyme alkylation, membrane disruption | Fungal Cysteine-containing Enzymes, Ergosterol | Medicine, Agriculture |

| Cytotoxic | Induction of oxidative stress and apoptosis | Glutathione (GSH), MAPK/ERK pathway | Medicine (Oncology) |

Future Directions:

-

Definitive Target Validation: Conduct the proposed in vitro assays to confirm the predicted herbicidal, antifungal, and cytotoxic activities and quantify their potency (IC₅₀ values).

-

Broad-Spectrum Screening: Screen the compound against a wide panel of weed species, fungal pathogens (including resistant strains), and cancer cell lines to determine its spectrum of activity.

-

Mechanism of Action Studies: For confirmed antifungal or cytotoxic activity, employ proteomic and transcriptomic approaches to identify the specific protein targets and perturbed cellular pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of this compound to understand how modifications to the phenyl ring affect potency and selectivity, guiding the design of more effective and safer molecules.

-

In Vivo Evaluation: Progress promising candidates to greenhouse trials (for herbicides) or animal models (for therapeutics) to assess efficacy, pharmacokinetics, and toxicology, paving the way for potential commercial or clinical development.

References

-

Bokor, É., et al. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(6-7), 687-694. [Link]

-

Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329. [Link]

-

Scilit. (2002). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science. [Link]

-

Diniz-Neto, H., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Abdel-Gawad, H., et al. (2021). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. ResearchGate. [Link]

-

Diniz-Neto, H., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology. [Link]

-

Das, A. C. (2013). Structure–toxicity relationship of chloroacetanilide herbicides. Relative impact on soil microorganism. ResearchGate. [Link]

-

PubChem. Chloroacetamide. National Center for Biotechnology Information. [Link]

-

Zhang, R., et al. (2022). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. [Link]

-

Le-Bihan, Z., et al. (2002). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 511(1-3), 59-63. [Link]

-

Huang, C. H., & Weber, J. B. (2005). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

- Google Patents. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 382. [Link]

-

Diniz-Neto, H., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. PubMed. [Link]

-

de Oliveira Pereira, F., et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 92(1). [Link]

-

Silva, S. L., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology, 132(5), 3601-3617. [Link]

-

Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

Acikbas, Y., et al. (2017). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

-

Gledacheva, V., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Applied Sciences, 12(19), 9574. [Link]

-

PubChem. 2-chloro-N-(3-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Fedtke, C., & Strang, R. H. (1998). Biological Activity of Two Stereoisomers of the N-Thienyl Chloroacetamide Herbicide Dimethenamid. Semantic Scholar. [Link]

-

Acikbas, Y., et al. (2017). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. [Link]

-

de Oliveira Pereira, F., et al. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Pharmaceuticals, 15(12), 1546. [Link]

-

Lamberth, C. (2018). Chloroacetamide Herbicides. ResearchGate. [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

-

Garcés-Rimón, M., et al. (2022). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered... Molecules, 27(18), 5980. [Link]

Sources

- 1. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. ijpsr.info [ijpsr.info]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diposit.ub.edu [diposit.ub.edu]

A Senior Application Scientist's Guide to 2-chloro-N-(3,5-dimethoxyphenyl)acetamide: A Core Intermediate in Modern Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, a pivotal synthetic intermediate in the field of drug discovery and development. We will explore its synthesis, elucidate the causality behind the chosen experimental parameters, detail its chemical reactivity, and highlight its application as a critical building block in the synthesis of complex, high-value pharmaceutical agents. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile molecule in their synthetic programs.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of medicinal chemistry, the success of a drug discovery program often hinges on the efficient and reliable synthesis of target molecules. The selection of appropriate starting materials and intermediates is therefore a decision of strategic importance. This compound (CAS No. 66932-96-5) has emerged as a key player in this context.[1] It is a bifunctional molecule featuring a reactive α-chloroacetamide group and an electron-rich dimethoxyphenyl moiety. This unique combination allows it to serve as a potent alkylating agent, enabling the facile introduction of the N-(3,5-dimethoxyphenyl)acetamido scaffold into a variety of molecular frameworks.

Its utility is particularly pronounced in the synthesis of targeted therapies, such as kinase inhibitors, where precise molecular architecture is paramount for achieving desired potency and selectivity. This guide will provide the foundational knowledge required to effectively synthesize, handle, and utilize this intermediate.

Compound Identification and Properties

A summary of the key identifiers and computed physicochemical properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 66932-96-5 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO₃ | [1] |

| Molecular Weight | 229.66 g/mol | [1][2] |

| Topological Polar Surface Area | 47.56 Ų | [2] |

| LogP (Computed) | 1.88 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 4 | [2] |

Synthesis: A Study in Nucleophilic Acyl Substitution

The most direct and widely employed method for synthesizing this compound is the chloroacetylation of 3,5-dimethoxyaniline.[3] This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic synthesis.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the amine group of 3,5-dimethoxyaniline on the highly electrophilic carbonyl carbon of chloroacetyl chloride. The aniline's nitrogen atom, while its basicity is somewhat attenuated by the aromatic ring, remains sufficiently nucleophilic to initiate the reaction. Chloroacetyl chloride is an excellent acylating agent due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, which render the carbonyl carbon highly susceptible to nucleophilic attack.

The initial attack forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as a leaving group to form the protonated amide. A non-nucleophilic base is typically included in the reaction mixture to neutralize the hydrochloric acid (HCl) generated in this final deprotonation step. This is critical for two reasons:

-

Preventing Salt Formation: The starting aniline is basic and would be protonated by the generated HCl, forming an unreactive ammonium salt and effectively halting the reaction.

-

Driving Equilibrium: By scavenging the HCl byproduct, the base drives the reaction equilibrium towards the product side, ensuring high conversion and yield.

Field-Proven Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

3,5-Dimethoxyaniline (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Solvent for recrystallization (e.g., Ethanol, Ethyl Acetate/Hexanes)

Procedure:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dimethoxyaniline (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M concentration).

-

Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0°C in an ice bath.

-

Acylation: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup (Quenching & Washing): Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Chemical Reactivity: The Electrophilic Alkylating Agent

The primary utility of this compound as an intermediate stems from the reactivity of the α-chloro group. The carbon atom bonded to the chlorine is highly electrophilic, making it an excellent substrate for nucleophilic substitution (S_N2) reactions.

The electron-withdrawing nature of the adjacent amide carbonyl group polarizes the C-Cl bond, and the chlorine atom serves as a good leaving group. This allows a wide range of nucleophiles—such as amines, thiols, and alkoxides—to displace the chloride and form a new carbon-nucleophile bond. This transformation is the key step in incorporating the N-(3,5-dimethoxyphenyl)acetamido moiety into a target molecule.

Application in Drug Discovery: An Intermediate for Targeted Therapies

The 3,5-dimethoxyphenyl group is a common feature in pharmacologically active molecules. The methoxy groups can act as hydrogen bond acceptors and their metabolic stability can be advantageous. The specific substitution pattern also orients other functional groups in a defined three-dimensional space, which is critical for binding to biological targets like enzyme active sites.

While not a direct precursor to the well-known EGFR inhibitor Rociletinib (CO-1686), which features a different substitution pattern, this compound is structurally analogous to intermediates used in the synthesis of numerous kinase inhibitors and other targeted agents.[4][5] Its value lies in its ability to act as a pre-functionalized building block, streamlining complex syntheses. For example, derivatives of 3,5-dimethoxyaniline have been investigated for their antioxidant properties, suggesting the potential for this core structure in various therapeutic areas.[6]

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care.

GHS Hazard Classification

According to data submitted to the European Chemicals Agency (ECHA), the compound is classified with the following hazards:[1]

-

H302: Harmful if swallowed (Acute toxicity, oral)

-

H315: Causes skin irritation

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Commercial suppliers recommend storage at 2-8°C for long-term stability.[2]

-

Spills: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for chemical waste disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its straightforward synthesis, predictable reactivity, and the valuable pharmacophore it carries make it an indispensable intermediate. By understanding the principles behind its synthesis and reactivity, researchers can effectively integrate this building block into their synthetic strategies, accelerating the discovery and development of next-generation therapeutics.

References

-

International Journal of Pharma Sciences and Research (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate (2020). (PDF) Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). [Link]

-

ResearchGate (2016). (PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. [Link]

-

National Center for Biotechnology Information (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). [Link]

Sources

- 1. This compound | C10H12ClNO3 | CID 2303719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. ijpsr.info [ijpsr.info]

- 4. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

"2-chloro-N-(3,5-dimethoxyphenyl)acetamide" literature review

An In-Depth Technical Guide to 2-chloro-N-(3,5-dimethoxyphenyl)acetamide

Introduction

This compound is a member of the α-chloroacetamide chemical family, a class of compounds recognized for their diverse biological activities and utility as synthetic intermediates. The core structure, featuring a reactive chloroacetyl group attached to a substituted aniline, serves as a versatile pharmacophore. While direct and extensive literature on this specific molecule is nascent, its structural analogues have been widely investigated, positioning this compound as a compound of significant interest for researchers in medicinal chemistry, drug development, and materials science. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, characterization data, and an exploration of its potential biological activities based on the established profile of the broader chloroacetamide class.

Physicochemical and Safety Profile

A foundational understanding of a compound's physical and chemical properties is critical for its synthesis, handling, and application.

Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 66932-96-5 | [1] |

| Molecular Formula | C₁₀H₁₂ClNO₃ | [1][2] |

| Molecular Weight | 229.66 g/mol | [1][2] |

| SMILES | COC1=CC(=CC(=C1)NC(=O)CCl)OC | [1] |

| Topological Polar Surface Area | 47.6 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [1] |

GHS Hazard Classification

According to notifications provided to the European Chemicals Agency (ECHA), this compound is classified with the following hazards.[1]

-

H302: Harmful if swallowed (Acute toxicity, oral).[1]

-

H315: Causes skin irritation (Skin corrosion/irritation).[1]

-

H318: Causes serious eye damage (Serious eye damage/eye irritation).[1]

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure).[1]

Due to these classifications, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Structural Elucidation

The synthesis of N-aryl acetamides is a well-established process in organic chemistry, typically involving the acylation of an aromatic amine.

Synthetic Pathway: N-Acylation

The most direct and common method for synthesizing this compound is the reaction of 3,5-dimethoxyaniline with chloroacetyl chloride.[3] This reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine or pyridine, is often included to neutralize the hydrochloric acid byproduct generated during the reaction.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous N-substituted chloroacetamides.[3][4]

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or ethyl acetate).

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation reaction.

-

Addition of Reagent: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize excess acid. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound as a crystalline solid.

Structural Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. While specific spectra for this exact molecule are not widely published, the expected data can be reliably predicted based on its structure and data from close analogues.[3][5][6]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to methoxy protons (-OCH₃), aromatic protons on the phenyl ring, the methylene protons of the chloroacetyl group (-CH₂Cl), and the amide proton (-NH-). |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bearing methoxy groups), the methylene carbon, and the methoxy carbons. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide I), N-H bending (amide II), C-O stretching (ether), and C-Cl stretching. |

| Mass Spec (MS) | A molecular ion peak [M+] corresponding to the calculated molecular weight (229.66 g/mol ), along with a characteristic [M+2] peak at approximately one-third the intensity of the [M+] peak, confirming the presence of one chlorine atom. |

Potential Biological Activities and Applications

The chloroacetamide scaffold is a "privileged" structure in medicinal chemistry, known to impart a range of biological effects. The reactivity of the C-Cl bond is often key to the mechanism of action, allowing for covalent interaction with biological targets.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated that 2-chloro-N-aryl acetamide derivatives possess significant antibacterial and antifungal properties.[3] The proposed mechanism involves the alkylation of essential biomolecules within the pathogen. Specifically, the chlorine atom can induce the degradation of sulfhydryl enzymes and amino acids, leading to a loss of intracellular material and inhibition of nutrient absorption.[5] One study on a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, confirmed its activity against Klebsiella pneumoniae and suggested it acts on penicillin-binding proteins, causing cell lysis.[7][8]

Anticancer Potential

Derivatives of chloroacetamide are being explored as potential anticancer agents.[9] A computational study involving the similar compound 2-chloro-N-(3-methoxyphenyl)acetamide showed a strong binding affinity for human topoisomerase IIα (TOP2A), a critical enzyme involved in DNA replication and a validated target for cancer chemotherapy.[5] This suggests that this compound could also function as a TOP2A inhibitor, warranting further investigation.

Herbicidal and Anti-inflammatory Properties

The chloroacetamide class is well-established in agriculture as herbicides.[3][10] Additionally, related chemical structures containing acetamide fragments have been investigated as potential anti-inflammatory agents, specifically as inhibitors of the COX-2 enzyme.[11]

Structure-Activity Relationship (SAR) Insights

The predicted biological activity of this compound can be rationalized by examining its key structural features.

-